Enalaprilat D5 is categorized as a pharmaceutical compound within the class of angiotensin-converting enzyme inhibitors. It is synthesized through chemical processes that incorporate deuterium into the enalaprilat structure, resulting in a stable isotopic label that is essential for various analytical applications. The sodium salt form of enalaprilat D5 is commonly used in laboratory settings.
The synthesis of enalaprilat D5 involves several key steps:
Enalaprilat D5 has a molecular formula similar to that of enalaprilat, with the notable difference being the presence of deuterium atoms. Its structural representation includes:
The InChI (International Chemical Identifier) for enalaprilat D5 can provide detailed structural information, facilitating its identification in databases such as PubChem .
Enalaprilat D5 can participate in various chemical reactions:
These reactions are typically conducted under controlled temperatures and pH levels to achieve desired outcomes.
Enalaprilat functions by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased production of angiotensin II, resulting in:
The pharmacokinetic properties of enalaprilat D5 allow researchers to study these mechanisms more effectively by tracking its metabolic pathways and interactions within biological systems .
Enalaprilat D5 exhibits several notable physical and chemical properties:
Additional analyses may include melting point determination, spectral analysis (such as NMR), and chromatographic profiling to confirm purity and identity.
Enalaprilat D5 has several significant applications in scientific research:
Isotopic labeling serves as an indispensable methodology in modern drug metabolism research, providing unparalleled precision in tracking drug disposition and biotransformation pathways. The strategic incorporation of stable isotopes such as deuterium ($^{2}$H) into pharmaceutical compounds enables researchers to conduct sophisticated metabolic studies without the regulatory complexities and safety concerns associated with radioactive isotopes. The deuterium kinetic isotope effect (DKIE) arises from the approximately two-fold higher mass of deuterium compared to protium, which directly influences the vibrational frequency and bond strength of C-D bonds compared to C-H bonds. This mass differential results in a reduced reaction rate for metabolic processes involving cleavage of deuterium-containing bonds, particularly those mediated by cytochrome P450 enzymes and esterases [8].
Enalaprilat-D5 exemplifies the application of this principle in cardiovascular pharmacology. The five deuterium atoms positioned at the benzyl group of the phenylalanine moiety create a molecular signature that distinguishes it from endogenous compounds and non-deuterated drugs during mass spectrometric analysis. This specific labeling enables researchers to precisely quantify the parent compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The deuterium substitution pattern in enalaprilat-D5 was strategically designed to minimize alteration of the molecule's steric and electronic properties while maximizing detectability through a 5 Da mass shift in analytical instrumentation. This design balance is critical for maintaining the compound's biochemical interactions with the angiotensin-converting enzyme while providing a distinct analytical signature [3] [8].
Table 1: Analytical Advantages of Deuterated Isotopes in Drug Metabolism Studies
| Isotopic Feature | Analytical Benefit | Application in Enalaprilat-D5 Research |
|---|---|---|
| Mass shift (5 Da) | Enhanced mass spectrometric differentiation | Clear separation from endogenous compounds and protiated enalaprilat in LC-MS/MS |
| Metabolic stability | Reduced first-pass metabolism | Extended half-life for improved pharmacokinetic modeling |
| Chemical similarity | Preservation of biological activity | Maintained ACE binding affinity comparable to native enalaprilat |
| Nuclear properties | Non-radioactive detection | Safe handling without radiation containment requirements |
| Synthetic feasibility | Cost-effective production | Accessibility for research laboratories |
The application of enalaprilat-D5 in pharmacokinetic studies has yielded critical insights into the metabolic activation pathways of ester prodrugs. Research has demonstrated that deuterium substitution at critical metabolic sites can significantly alter hydrolysis rates mediated by carboxylesterase 1. A notable clinical investigation revealed that the CES1 c.428G>A single nucleotide variation reduces the conversion of enalapril to enalaprilat by approximately 20-35% in heterozygous carriers, highlighting the crucial role of carboxylesterase 1 in the bioactivation pathway. This pharmacogenetic effect was quantitatively assessed using deuterated analogs, establishing enalaprilat-D5 as an essential tool for elucidating the impact of genetic polymorphisms on prodrug metabolism [8].
Enalaprilat-D5 serves as an exemplary molecular probe for investigating the complex biochemistry of angiotensin-converting enzyme inhibition. Angiotensin-converting enzyme exists as a two-domain metallopeptidase with distinct N-terminal and C-terminal active sites that display differential substrate specificity and inhibitor sensitivity. The C-domain demonstrates primary responsibility for blood pressure regulation through angiotensin II generation, while the N-domain preferentially hydrolyzes other physiological peptides including N-acetyl-Ser-Asp-Lys-Pro and participates in hematopoietic regulation. This domain specialization creates opportunities for developing next-generation domain-selective inhibitors with potentially improved safety profiles compared to current dual-domain inhibitors [4].
The molecular architecture of enalaprilat-D5 preserves the critical zinc-binding motif (carboxyl group) and hydrogen-bonding interactions with angiotensin-converting enzyme active site residues, while the deuterated phenylalanine moiety provides a spectroscopic handle for advanced binding studies. This preservation of biochemical function enables researchers to employ enalaprilat-D5 in competitive binding assays, surface plasmon resonance experiments, and X-ray crystallographic studies without perturbing the fundamental drug-target interactions. The deuterium labeling facilitates precise quantification of inhibitor occupancy in different angiotensin-converting enzyme domains and enables detailed characterization of binding kinetics through specialized techniques such as deuterium exchange mass spectrometry [4] [9].
Table 2: Research Applications of Enalaprilat-D5 in ACE Domain Selectivity Studies
| Research Application | Domain Specificity Insights | Technical Advantages of Deuterium Labeling |
|---|---|---|
| Competitive binding assays | 25-fold higher affinity for C-domain versus N-domain | Enables simultaneous quantification of both domains using LC-MS/MS |
| Tissue distribution studies | Preferential accumulation in pulmonary endothelium | Enhanced detection sensitivity in MALDI imaging mass spectrometry |
| Prodrug activation kinetics | Carboxylesterase 1-dependent conversion efficiency | Clear metabolic pathway differentiation from parallel pathways |
| Transporter interaction studies | Limited passage through blood-brain barrier | Improved signal-to-noise ratio in cerebrospinal fluid analyses |
| Crystallographic analysis | Chelation geometry with zinc cofactor | Neutron diffraction studies of binding interactions |
Recent applications of enalaprilat-D5 have illuminated critical aspects of the renin-angiotensin-aldosterone system beyond blood pressure regulation. The compound has facilitated investigations into angiotensin-converting enzyme's role in immune modulation through effects on macrophage differentiation and function. Additionally, enalaprilat-D5 has been employed in studies examining the relationship between angiotensin-converting enzyme inhibition and reduced pneumonia risk, particularly in post-stroke patients and those of Asian descent. These research avenues leverage the molecular tracking capabilities afforded by deuterium labeling to establish causal relationships between angiotensin-converting enzyme inhibition and extra-cardiovascular effects [9].
The historical trajectory of deuterated compounds in cardiovascular research parallels key advancements in synthetic chemistry and analytical technology. The development of captopril in the 1970s, derived from the peptide architecture of Bothrops jararaca snake venom, established the fundamental principles of angiotensin-converting enzyme inhibition therapy. This breakthrough was followed by second-generation inhibitors including enalapril (a prodrug) and its active metabolite enalaprilat, which offered improved pharmacokinetic profiles and reduced adverse effects. The structural evolution from captopril to enalaprilat represented a significant advancement, replacing the sulfhydryl zinc-binding group with a carboxyl moiety that reduced side effects while maintaining potent angiotensin-converting enzyme inhibition [7].
The pioneering work on enalapril pharmacokinetics during the 1980s-1990s laid essential groundwork for deuterated analog development. Seminal research established that enalapril undergoes hepatic conversion to enalaprilat via carboxylesterase 1-mediated hydrolysis, with approximately 60% of an oral dose transforming to the active metabolite. This metabolic pathway exhibits significant interindividual variability due to genetic polymorphisms, creating an ideal application for deuterated tracer studies. The emergence of enalaprilat-D5 in the early 2000s coincided with three critical technological advancements: (1) improved synthetic methodologies for site-specific deuterium incorporation, (2) commercialization of high-resolution tandem mass spectrometers with enhanced isotope differentiation capabilities, and (3) growing understanding of pharmacogenetic influences on drug metabolism [5] [8].
Landmark clinical trials including the Cooperative North Scandinavian Enalapril Survival Study and the Studies of Left Ventricular Dysfunction trial established the mortality benefits of angiotensin-converting enzyme inhibition in heart failure populations. These outcomes studies simultaneously revealed significant interindividual variability in drug response, creating compelling rationale for developing specialized research tools like enalaprilat-D5 to investigate the underlying mechanisms. The compound has since become integral to precision medicine initiatives seeking to understand how genetic variations in carboxylesterase 1 and other metabolic enzymes influence angiotensin-converting enzyme inhibitor efficacy [7] [8].
The synthetic evolution toward deuterated angiotensin-converting enzyme inhibitors represents a convergence of multiple scientific disciplines. Modern deuterium incorporation techniques employ transition metal catalysis under controlled deuterium gas atmospheres, enzymatic exchange methods, and advanced purification technologies to achieve high isotopic purity (>99%) at specific molecular positions. These synthetic advances have transformed enalaprilat-D5 from a specialized tracer into a broadly accessible research tool, facilitating investigations ranging from single-cell pharmacokinetic studies to population-level pharmacogenetic analyses. The continued refinement of these synthetic methodologies promises further advancements in deuterated probe development for cardiovascular research [3] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6